
Forfenimex
Übersicht
Beschreibung
Forfenimex ist ein niedermolekularer Immunmodulator, der ursprünglich von Nippon Kayaku Co., Ltd. entwickelt wurde. Es hat sich als vielversprechend in der Behandlung von Neoplasien erwiesen und befindet sich derzeit in Phase 3 der klinischen Studien . Die Summenformel von this compound lautet C9H11NO4, und es ist für seine immunostimulierenden Eigenschaften bekannt .
Vorbereitungsmethoden
Die Synthese von Forfenimex umfasst mehrere wichtige Schritte. Einer der praktikablen asymmetrischen Synthesewege beginnt mit dem kommerziell erhältlichen 2-Hydroxy-dimethylterephthalat. Zu den wichtigen Schritten gehören eine stereogene-Zentrum-bildende enantioselektive organokatalytische Mannich-Reaktion von geschütztem Arylcarbaldimin mit einem Kojisäure-Derivat und die oxidative Umwandlung des γ-Pyron-Fragments in die Carboxylgruppe . Die Gesamtausbeute an (S)-Forphenicinolhydrochlorid, dem Wirkstoff von this compound, über dieses neunschrittige Synthese schema ist deutlich höher als die mit bekannten Verfahren erzielten .
Analyse Chemischer Reaktionen
Forfenimex durchläuft verschiedene chemische Reaktionen, darunter:
Wissenschaftliche Forschungsanwendungen
Forfenimex hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung in der Untersuchung der asymmetrischen Synthese und Organokatalyse verwendet
Wirkmechanismus
This compound übt seine Wirkungen durch seine immunostimulierenden Eigenschaften aus. Es wirkt durch Modulation der Immunantwort, möglicherweise durch Steigerung der Fähigkeit des Körpers, Neoplasien zu bekämpfen . Die genauen molekularen Ziele und beteiligten Signalwege werden noch untersucht, aber es wird vermutet, dass es mit verschiedenen Komponenten des Immunsystems interagiert, um seine Wirkungen auszuüben .
Wirkmechanismus
Forfenimex exerts its effects through its immunostimulant properties. It acts by modulating the immune response, potentially enhancing the body’s ability to fight neoplasms . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with various components of the immune system to exert its effects .
Vergleich Mit ähnlichen Verbindungen
Forfenimex kann mit anderen immunmodulatorischen Verbindungen verglichen werden, wie z. B.:
Forphenicinol: Der Wirkstoff in this compound, bekannt für seine immunmodulatorischen und krebshemmenden Eigenschaften
Forphenicine: Eine weitere Verbindung mit ähnlichen immunmodulatorischen Wirkungen.
This compound zeichnet sich durch seine höhere Ausbeute bei der Synthese und sein Potenzial zur Behandlung von Neoplasien aus, was es zu einer einzigartigen und wertvollen Verbindung im Bereich der Immunmodulation macht .
Biologische Aktivität
Forfenimex, also known as Forphenicinol, is a compound that has garnered attention for its biological activity, particularly in the realms of immunomodulation and anticancer effects. This article provides a comprehensive overview of its biological activities, supported by relevant case studies and research findings.
Overview of this compound
This compound is a synthetic compound derived from phenolic structures, primarily recognized for its therapeutic potential in treating various cancers and modulating immune responses. Its mechanisms of action include enhancing the efficacy of other chemotherapeutic agents and providing protective effects against oxidative stress.
- Immunomodulation : this compound has been shown to enhance immune responses, particularly in the context of cancer therapy. It modulates cytokine production and promotes the activation of immune cells, which can improve the body’s ability to fight tumors.
- Antitumor Activity : Research indicates that this compound can potentiate the effects of conventional chemotherapy agents like cyclophosphamide. In animal models, it has demonstrated significant reductions in tumor size and improved survival rates when used in combination with these agents .
- Oxidative Stress Reduction : this compound exhibits antioxidant properties that help mitigate cellular damage caused by reactive oxygen species (ROS), which are often elevated in cancerous tissues.
Case Studies
- Enhancement of Chemotherapy : A study involving C3H mice with injected SCCVII tumor cells showed that administration of this compound (100 mg/kg for 8 days) significantly enhanced the antitumor effects of cyclophosphamide compared to controls . The combination therapy led to a marked decrease in tumor volume and increased survival rates.
- Immunological Effects : In another investigation, this compound was found to increase the levels of various cytokines, including IL-2 and TNF-α, which are crucial for T-cell activation and proliferation. This effect was particularly pronounced when combined with other immunotherapeutic agents.
Data Table: Biological Activities of this compound
Biological Activity | Mechanism | Observed Effects |
---|---|---|
Immunomodulation | Enhances cytokine production | Increased T-cell activation |
Antitumor Effect | Potentiates chemotherapy | Reduced tumor size |
Oxidative Stress Reduction | Antioxidant properties | Decreased cellular damage |
Cytokine Modulation | Increases IL-2 and TNF-α levels | Improved immune response |
Eigenschaften
IUPAC Name |
(2S)-2-amino-2-[3-hydroxy-4-(hydroxymethyl)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c10-8(9(13)14)5-1-2-6(4-11)7(12)3-5/h1-3,8,11-12H,4,10H2,(H,13,14)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBXPUUAYKCCLQ-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](C(=O)O)N)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10221764 | |
Record name | Forfenimex | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10221764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71522-58-2 | |
Record name | (αS)-α-Amino-3-hydroxy-4-(hydroxymethyl)benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71522-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Forfenimex [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071522582 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Forfenimex | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10221764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FORFENIMEX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EL461OY152 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of forphenicinol?
A1: Forphenicinol primarily acts by activating macrophages [, , , , , , ]. While it does not directly kill bacteria or tumor cells, it enhances the ability of macrophages to do so.
Q2: What are the downstream effects of macrophage activation by forphenicinol?
A2: Forphenicinol-activated macrophages exhibit enhanced phagocytosis [], increased production of interferon-gamma (IFN-γ) [, ], and tumor necrosis factor (TNF) []. These cytokines play crucial roles in modulating immune responses and combating infections and tumors.
Q3: Does forphenicinol directly affect other immune cells?
A3: Research suggests that forphenicinol might indirectly enhance the activity of other immune cells, such as T lymphocytes and natural killer (NK) cells [, , ], possibly through the release of cytokines from activated macrophages.
Q4: What is the molecular formula and weight of forphenicinol?
A4: The molecular formula of forphenicinol is C9H11NO4, and its molecular weight is 197.19 g/mol [].
Q5: Is there any spectroscopic data available for forphenicinol?
A5: While specific spectroscopic data from the provided research is limited, forphenicinol exhibits native fluorescence, allowing for its detection and quantification using high-performance liquid chromatography with fluorescence detection [, ].
Q6: What are the potential therapeutic applications of forphenicinol?
A6: Research suggests potential applications in treating various conditions, including:
- Chronic respiratory infections: Forphenicinol demonstrated some efficacy in treating chronic respiratory infections, particularly those caused by Mycobacterium avium and Mycobacterium intracellulare complex [, , ].
- Cancer: Studies showed forphenicinol's potential as an adjunct to conventional chemotherapy, enhancing the antitumor effects of drugs like cyclophosphamide [, , ].
- Muscular dystrophy: Forphenicinol demonstrated potential in animal models of muscular dystrophy, improving myelination and extending lifespan [, ].
Q7: What is known about the pharmacokinetics of forphenicinol?
A7: Forphenicinol is orally active and achieves peak serum concentrations around 2 hours after administration [, ]. The serum levels appear to be dose-dependent and do not accumulate with repeated administration [].
Q8: How is forphenicinol metabolized in the body?
A8: Studies using gas chromatography-mass spectrometry identified five metabolites of forphenicinol in human urine []. The major metabolites are 3-hydroxy-4-hydroxymethylbenzylamine (M-2) and N-acetylforphenicinol (M-5) [].
Q9: What in vitro models have been used to study forphenicinol's activity?
A9: Researchers have utilized various in vitro models, including:
- Bacterial killing assays: These assays assess the ability of forphenicinol-activated macrophages and neutrophils to kill bacteria like Pseudomonas aeruginosa [].
- Tumor cell growth inhibition assays: These evaluate the ability of forphenicinol-activated macrophages and splenocytes to inhibit the growth of tumor cells [, ].
- Bone marrow cell proliferation assays: These assess forphenicinol's ability to stimulate the proliferation of bone marrow cells, which are crucial for immune cell production [].
Q10: What animal models have been used to study forphenicinol's efficacy?
A10: Various animal models have been employed, including:
- Mouse models of bacterial infection: These evaluate forphenicinol's ability to protect against infections caused by bacteria like Pseudomonas aeruginosa [, ].
- Murine tumor models: These assess forphenicinol's antitumor effects, often in combination with chemotherapy, on a variety of tumor types, including Ehrlich carcinoma, IMC carcinoma, L1210 leukemia, B16 melanoma, and Meth A fibrosarcoma [, , ].
- Jimpy mouse model of muscular dystrophy: This model investigates forphenicinol's ability to improve myelination and ameliorate disease symptoms [].
Q11: Have there been any clinical trials of forphenicinol?
A11: Yes, several clinical trials have investigated forphenicinol's efficacy in:
- Chronic respiratory infections: Multicenter trials in Japan evaluated forphenicinol's efficacy in treating chronic respiratory infections caused by Mycobacterium avium and Mycobacterium intracellulare complex [, ].
- Cancer: Phase I trials have been conducted to determine the optimal dose and schedule of forphenicinol in cancer patients [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.